4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 1325306-36-2
VCID: VC2837611
InChI: InChI=1S/C18H14N4O2/c1-10-7-8-12(9-11(10)2)16-19-18(24-22-16)15-13-5-3-4-6-14(13)17(23)21-20-15/h3-9H,1-2H3,(H,21,23)
SMILES: CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NNC(=O)C4=CC=CC=C43)C
Molecular Formula: C18H14N4O2
Molecular Weight: 318.3 g/mol

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

CAS No.: 1325306-36-2

Cat. No.: VC2837611

Molecular Formula: C18H14N4O2

Molecular Weight: 318.3 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one - 1325306-36-2

Specification

CAS No. 1325306-36-2
Molecular Formula C18H14N4O2
Molecular Weight 318.3 g/mol
IUPAC Name 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2H-phthalazin-1-one
Standard InChI InChI=1S/C18H14N4O2/c1-10-7-8-12(9-11(10)2)16-19-18(24-22-16)15-13-5-3-4-6-14(13)17(23)21-20-15/h3-9H,1-2H3,(H,21,23)
Standard InChI Key JFYXPHRMVVYDDE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NNC(=O)C4=CC=CC=C43)C
Canonical SMILES CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NNC(=O)C4=CC=CC=C43)C

Introduction

Chemical Identity and Structural Characteristics

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one belongs to the class of heterocyclic compounds containing both phthalazinone and oxadiazole moieties. These structural elements contribute to the compound's distinctive properties and potential biological activities. The compound's structure features a phthalazine core substituted with an oxadiazole ring, which is further connected to a dimethylphenyl group. This arrangement creates a molecule with multiple functional groups that can participate in various biochemical interactions.

Basic Chemical Properties

The compound possesses several key chemical characteristics that define its behavior in various environments and reactions. These properties are essential for understanding its potential applications and interactions with biological systems.

PropertyValue
CAS Number1325306-36-2
Molecular FormulaC18H14N4O2
Molecular Weight318.33
IUPAC Name4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2H-phthalazin-1-one
Synonyms4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2H-phthalazin-1-one; 1(2H)-Phthalazinone, 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-
InChI KeyGRXNXTMSPIIXNO-UHFFFAOYSA-N

The compound features a distinctive chemical structure that includes multiple nitrogen atoms and oxygen-containing functional groups, contributing to its potential for forming hydrogen bonds and other intermolecular interactions .

Structural Features and Functional Groups

The molecular architecture of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one comprises several key structural elements that contribute to its chemical behavior and potential biological activities. The phthalazin-1(2H)-one core serves as the foundation of the molecule, while the 1,2,4-oxadiazole ring and 3,4-dimethylphenyl group introduce additional functionality.

The phthalazinone moiety features a lactam structure with potential for hydrogen bonding through its N-H and C=O groups. The 1,2,4-oxadiazole ring, a five-membered heterocycle containing three heteroatoms (two nitrogen atoms and one oxygen atom), introduces additional electron-rich centers that can participate in various interactions. The 3,4-dimethylphenyl group contributes hydrophobic properties to the molecule, potentially influencing its solubility and binding characteristics in biological systems .

Physicochemical Properties

The physicochemical properties of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one significantly influence its behavior in various chemical environments and biological systems. These properties are crucial for understanding its potential applications in medicinal chemistry and drug development.

Solubility and Partition Coefficients

The compound's solubility characteristics and partition coefficients provide valuable insights into its behavior in different solvents and biological environments. These parameters are essential for predicting the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

PropertyValue
LogPNot specifically reported for this compound
Hydrogen Bond AcceptorsMultiple, due to nitrogen and oxygen atoms
Aqueous SolubilityLimited, due to presence of aromatic rings and hydrophobic groups

The presence of both hydrophilic and hydrophobic moieties in the compound's structure suggests it may have moderate solubility in amphiphilic solvents, while its solubility in highly polar or non-polar solvents may be limited .

Spectroscopic Characteristics

The spectroscopic properties of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one are valuable for its identification, characterization, and purity assessment. Various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy, can provide detailed information about the compound's structure and composition.

While specific spectroscopic data for this exact compound is limited in the search results, typical spectroscopic features for similar phthalazinone derivatives include characteristic IR bands for C=O stretching (typically around 1650-1670 cm⁻¹) and N-H stretching (approximately 3200-3300 cm⁻¹) .

Synthesis Methodologies

Various synthetic approaches have been employed to prepare 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one and its structural analogs. These methods typically involve multi-step reaction sequences that construct the phthalazinone core and introduce the oxadiazole moiety through strategic functionalization.

General Synthetic Approaches

The synthesis of phthalazin-1(2H)-one derivatives typically involves the condensation of hydrazine with appropriately substituted phthalic anhydrides or related precursors. For compounds containing the 1,2,4-oxadiazole moiety, additional synthetic steps are usually required to construct this heterocyclic ring system.

One common approach for synthesizing phthalazin-1(2H)-one derivatives involves the reaction of phthalic anhydride with hydrazine hydrate to form the basic phthalazinone scaffold, followed by subsequent functionalization at various positions. The oxadiazole ring can be constructed through various methods, including the reaction of amidoximes with carboxylic acid derivatives .

Specific Synthetic Routes

A synthetic pathway described in the literature for related compounds involves the preparation of phthalazin-1(2H)-one acetohydrazide derivatives, which can serve as versatile intermediates for further functionalization. For example, the synthesis of 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide involves the reaction of hydrazine hydrate with an appropriate ester precursor, followed by additional transformations to introduce the desired functional groups .

The reaction typically proceeds as follows:

  • Formation of the phthalazinone core structure

  • Introduction of the acetohydrazide functionality

  • Construction of the oxadiazole ring system

  • Further modifications to obtain the desired substitution pattern

These synthetic approaches allow for the preparation of various structural analogs with diverse substitution patterns, enabling the exploration of structure-activity relationships .

Structural Analogs and Derivatives

The basic scaffold of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one has been modified to create various structural analogs with potentially enhanced properties or biological activities. These modifications typically involve changes to the substituents on the phenyl ring, alterations to the oxadiazole moiety, or modifications of the phthalazinone core.

Key Structural Analogs

Several structural analogs of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one have been reported in the literature, each featuring unique substitution patterns or modifications to the core structure. These analogs provide valuable insights into structure-activity relationships and may exhibit distinctive chemical and biological properties.

CompoundMolecular FormulaMolecular WeightKey Structural Differences
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-oneC24H17BrN4O2473.33Features a bromophenyl group and different arrangement of substituents
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-oneC25H20N4O3424.46Contains an additional methoxyphenyl group
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-oneC25H20N4O2408.461Features a methylphenyl substituent
2-(3,4-dimethylphenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-oneC25H20N4O2S440.52Contains a methylthio group on the phenyl ring

These structural variations can significantly influence the compounds' physicochemical properties, including solubility, lipophilicity, and binding affinities to biological targets.

Structure-Activity Relationships

Studies on the structure-activity relationships of phthalazin-1(2H)-one derivatives have provided valuable insights into the structural features that contribute to their biological activities. While specific structure-activity relationship data for 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is limited in the available literature, research on related compounds suggests that the nature and position of substituents on the phenyl rings, as well as modifications to the heterocyclic moieties, can significantly influence their biological properties.

Biological Activities and Applications

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one and its structural analogs have demonstrated various biological activities, making them of considerable interest in medicinal chemistry and drug discovery.

Pharmacological Properties

While specific pharmacological data for 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is limited in the available literature, research on related phthalazin-1(2H)-one derivatives has revealed several potential therapeutic applications. These compounds have been investigated for their activities in various biological systems, with promising results reported in several therapeutic areas.

Phthalazinone derivatives, in general, have shown diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. The specific biological activities of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one would require targeted studies to fully characterize its pharmacological profile .

Hazard TypeClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3, Respiratory system

Safety precautions when handling this compound should include wearing appropriate personal protective equipment (PPE), such as gloves, protective clothing, and eye protection. The compound should be used in well-ventilated areas, and exposure to dust, fumes, or vapors should be avoided .

Current Research Directions and Future Perspectives

The field of phthalazinone chemistry continues to evolve, with ongoing research exploring new applications and properties of compounds like 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one.

Recent Research Developments

Recent studies have focused on exploring the biological activities and potential therapeutic applications of phthalazinone derivatives. For example, research has investigated the development of phthalazin-1(2H)-one derivatives as BRD4 inhibitors with anti-breast cancer activity, highlighting the potential of these compounds in cancer therapy .

Additionally, synthetic methodologies for preparing novel phthalazin-1(2H)-one hybrids have been reported, expanding the structural diversity of these compounds and enabling the exploration of new structure-activity relationships .

Future Research Directions

Several promising research directions could further advance our understanding of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one and related compounds:

  • Detailed Structure-Activity Relationship Studies: Comprehensive investigations of how structural modifications affect the biological activities of these compounds could guide the design of more potent and selective derivatives.

  • Target Identification and Validation: Elucidating the specific molecular targets and mechanisms of action of these compounds would provide valuable insights for drug development.

  • Optimization of Pharmacokinetic Properties: Research aimed at improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds could enhance their potential as drug candidates.

  • Development of Novel Synthetic Methodologies: The exploration of new synthetic approaches could enable the efficient preparation of structurally diverse derivatives for biological evaluation.

These research directions could significantly contribute to the advancement of phthalazinone chemistry and potentially lead to the development of novel therapeutic agents .

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